molecular formula C29H27N3O2 B5810975 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE

1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE

Cat. No.: B5810975
M. Wt: 449.5 g/mol
InChI Key: LCSUHRVLLIAXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound featuring a quinoline core, a piperazine ring, and a phenyl group

Properties

IUPAC Name

1-[4-[4-[2-(3-methylphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-20-6-5-7-23(18-20)28-19-26(25-8-3-4-9-27(25)30-28)29(34)32-16-14-31(15-17-32)24-12-10-22(11-13-24)21(2)33/h3-13,18-19H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSUHRVLLIAXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed include quinoline N-oxides, alcohol derivatives, and substituted piperazines.

Scientific Research Applications

1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring may enhance binding affinity to specific proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE lies in its specific combination of these three moieties, which imparts distinct chemical and biological properties.

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